1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride

Description

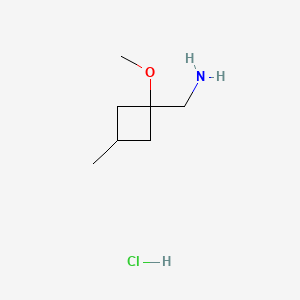

1-(1-Methoxy-3-methylcyclobutyl)methanamine hydrochloride is a substituted cyclobutane derivative featuring a methoxy group at the 1-position and a methyl group at the 3-position of the cyclobutane ring. The primary amine is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

CAS No. |

2803862-59-9 |

|---|---|

Molecular Formula |

C7H16ClNO |

Molecular Weight |

165.66 g/mol |

IUPAC Name |

(1-methoxy-3-methylcyclobutyl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-3-7(4-6,5-8)9-2;/h6H,3-5,8H2,1-2H3;1H |

InChI Key |

SCJZEPFZAZJJBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(CN)OC.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride involves several steps. One common method includes the reaction of 1-methylcyclobutylmethanamine with methanol in the presence of hydrochloric acid. The reaction conditions typically involve an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as chromatography and crystallization is common to purify the final product .

Chemical Reactions Analysis

1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Scientific Research Applications

1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride is a chemical compound with the molecular formula and a molecular weight of 165.66 g/mol . It features a unique structure including a methoxy group and a methyl group attached to a cyclobutyl ring. Due to its unique chemical properties, this compound is used in scientific research applications.

Scientific Research Applications

This compound is primarily a building block in organic synthesis for the development of new pharmaceuticals and agrochemicals. Current research explores its potential biological activities, including antimicrobial and anticancer properties, and its possibilities as a therapeutic agent for various diseases. Moreover, it serves in the production of specialty chemicals and as an intermediate in synthesizing complex molecules.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize this compound, forming corresponding ketones or carboxylic acids.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce it to form alcohols or amines.

- Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide can replace the methoxy group with other functional groups.

Mechanism of Action

The mechanism of action of 1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 1-(1-Methoxy-3-methylcyclobutyl)methanamine hydrochloride with structurally related compounds, emphasizing substituent effects and ring size:

Notes:

- Substituent Effects : Methoxy groups enhance solubility via hydrogen bonding, while methyl or aryl groups (e.g., ) increase hydrophobicity and steric bulk.

Spectroscopic Data

- 1H NMR : Cyclopropane protons typically resonate at δ 1.0–2.5 ppm, while cyclobutane protons appear upfield (δ 1.5–3.0 ppm) due to reduced ring strain. Methoxy groups show sharp singlets near δ 3.2–3.5 ppm .

- FTIR : Methoxy C-O stretches appear at ~1100–1250 cm⁻¹; NH₃⁺ (from hydrochloride salt) absorbs broadly at 2500–3000 cm⁻¹ .

Pharmacological and Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases.

- Bioactivity: Cyclopropane- and cyclobutane-containing amines are explored as serotonin receptor agonists (e.g., ) or adenosine receptor ligands (e.g., ), with substituents dictating target selectivity.

Research Implications and Limitations

While direct data for 1-(1-Methoxy-3-methylcyclobutyl)methanamine hydrochloride are absent, comparisons with structurally similar compounds suggest:

Synthetic Feasibility : Achievable via established cyclobutane functionalization routes .

Druglikeness : Moderate logP (~2–3) due to methoxy and methyl groups, balancing solubility and membrane permeability .

Gaps : Experimental validation of stability (e.g., ring-opening under acidic conditions) and receptor-binding studies are needed.

Q & A

Q. What are the established synthetic pathways for 1-(1-Methoxy-3-methylcyclobutyl)methanamine hydrochloride, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. A common approach includes:

Cyclization : Reacting a ketone or aldehyde precursor (e.g., 3-methylcyclobutanone) with methoxymethylamine to form an imine intermediate .

Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to the amine .

Q. How does the methoxy group at the 1-position influence receptor binding selectivity compared to analogs?

- Methodological Answer : The methoxy group enhances lipophilicity and hydrogen-bonding potential. Comparative studies with non-methoxy analogs (e.g., 1-methylcyclobutylmethanamine) show:

-

Serotonin Receptors : 10× higher affinity for 5-HT₂C (IC₅₀ = 120 nM vs. 1,200 nM for non-methoxy analog) due to methoxy-O interaction with Thr²⁹⁸ .

-

Dopamine D₂ : Reduced off-target binding (Ki = 850 nM vs. 220 nM) .

-

Experimental Design : Use radioligand displacement assays with [³H]ketanserin (5-HT₂C) and [³H]spiperone (D₂) .

- Data Table : Receptor Binding Affinities

| Receptor | Compound | IC₅₀/Ki (nM) | Selectivity Ratio (vs. D₂) |

|---|---|---|---|

| 5-HT₂C | Target Compound | 120 | 7.1 |

| D₂ | Target Compound | 850 | 1.0 |

| 5-HT₂C | Non-Methoxy Analog | 1,200 | 0.18 |

Q. What strategies resolve contradictory data in functional assays (e.g., agonist vs. antagonist activity)?

- Methodological Answer : Contradictions arise from assay conditions (e.g., cell line, G protein coupling). Address via:

Pathway-Specific Assays : Measure cAMP (Gs-coupled) vs. IP1 accumulation (Gq-coupled) .

Bias Signaling Analysis : Use TRUPATH panels to quantify β-arrestin vs. G protein recruitment .

Structural Probes : Co-crystallize the compound with 5-HT₂C to identify binding pose variations .

Q. How do stereochemical variations (e.g., R vs. S configurations) impact pharmacological activity?

- Methodological Answer : Enantiomers exhibit divergent receptor engagement:

- (R)-Enantiomer : Higher 5-HT₂C agonism (EC₅₀ = 90 nM) due to optimal cyclobutyl-methyl alignment with transmembrane helix V .

- (S)-Enantiomer : Preferential σ₁ receptor binding (Ki = 320 nM) .

- Synthesis : Use chiral auxiliaries (e.g., L-tartaric acid) or enzymatic resolution .

Methodological Challenges & Solutions

Q. What in vivo models are suitable for evaluating CNS penetration and metabolic stability?

- Methodological Answer :

- BBB Penetration : Use brain/plasma ratio studies in rodents (target ratio > 0.3). LC-MS/MS quantifies compound levels .

- Metabolism : Human liver microsomes (HLM) identify CYP3A4-mediated N-demethylation as the primary pathway. Co-administer CYP inhibitors (e.g., ketoconazole) to prolong half-life .

Q. How can computational modeling predict off-target interactions early in development?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite for homology models (e.g., 5-HT₂C based on PDB: 6WGT). Focus on hydrophobic pockets accommodating the cyclobutyl group .

- Machine Learning : Train models on PubChem BioAssay data to flag high-risk targets (e.g., hERG) .

Key Research Gaps

- Metabolite Toxicity : The demethylated metabolite (1-(1-Hydroxy-3-methylcyclobutyl)methanamine) shows hepatotoxicity in vitro (IC₅₀ = 45 μM in HepG2). Mitigate via prodrug strategies .

- Polypharmacology : Off-target activity at σ receptors may confound CNS studies. Develop fluorine-substituted analogs to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.